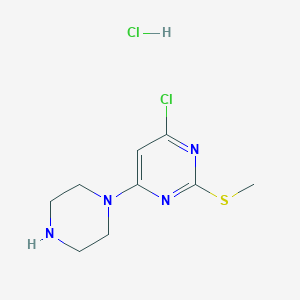
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, with a focus on the mechanism of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Arylpiperazine Derivatives' Metabolism and Effects
Arylpiperazine derivatives, which include pyrimidinylpiperazine among others, are clinically applied mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. Despite some of these metabolites being explored for uncontrolled use as designer drugs, their complete pharmacological profile is still under investigation, highlighting the need for further research on their effects and metabolism (Caccia, 2007).
Anti-inflammatory Activity of Pyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity. This suggests that pyrimidine derivatives can be potential leads for anti-inflammatory drug development, with specific molecular modifications enhancing their efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).
DNA Interaction and Potential for Rational Drug Design
The synthetic dye Hoechst 33258 and its analogues, characterized by their benzimidazole and piperazine groups, strongly bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used extensively for fluorescent DNA staining due to their cell permeability, serving as a foundation for rational drug design, especially in targeting DNA interactions (Issar & Kakkar, 2013).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a core structural component, is found in various therapeutic agents including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification of the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, emphasizing the importance of piperazine derivatives in drug discovery and design (Rathi, Syed, Shin, & Patel, 2016).
Pyrimidine Derivatives in Anti-inflammatory and Anti-mycobacterial Research
Pyrimidine derivatives display a wide range of pharmacological effects, including anti-inflammatory and anti-mycobacterial activities. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these compounds have been extensively studied, providing valuable insights for the development of new therapeutic agents with enhanced efficacy and reduced toxicity (Rashid et al., 2021).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a review article in a chemistry journal. If you have access to a university library, the librarians there may be able to help you find more information. You could also consider reaching out to a chemistry professor or a professional chemist for advice. Please remember to always handle chemical compounds safely and responsibly.
properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARBAGOOUPPFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

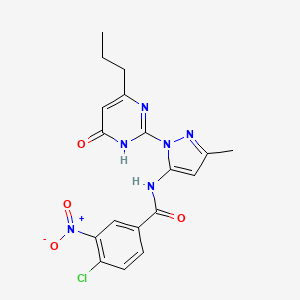
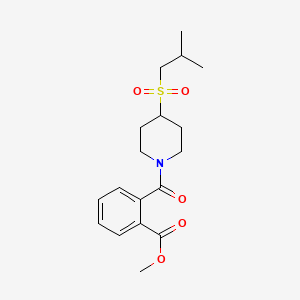
![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)
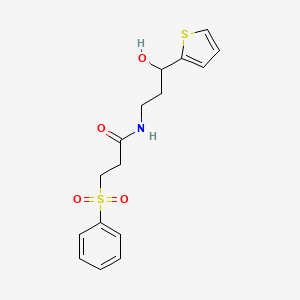
![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)

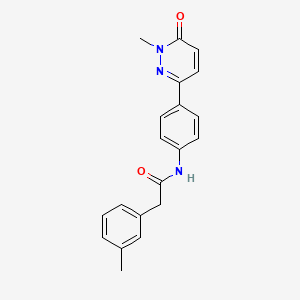
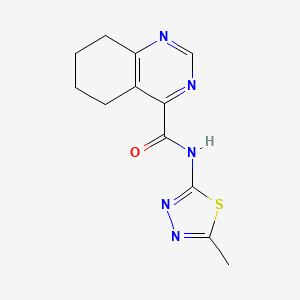
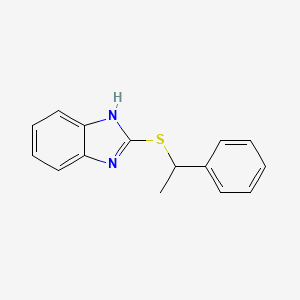

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
